Cefazolin Impurity C

Beschreibung

IUPAC Nomenclature and CAS Registry Number

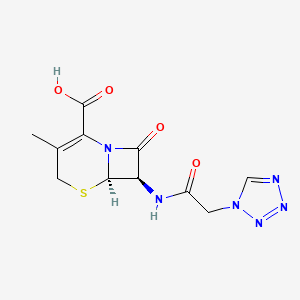

The International Union of Pure and Applied Chemistry (IUPAC) name for Cefazolin Impurity C is (6R,7R)-3-methyl-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid . This systematic nomenclature reflects its bicyclic β-lactam core, methyl substituent at position 3, and tetrazole-containing side chain at position 7. The compound is uniquely identified by its CAS Registry Number 56842-77-4 , which is internationally recognized for regulatory and commercial purposes .

Molecular Formula and Weight

This compound has a molecular formula of C₁₁H₁₂N₆O₄S and a molecular weight of 324.32 g/mol . The formula accounts for its heterocyclic structure, which includes nitrogen, sulfur, and oxygen atoms critical for its chemical reactivity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂N₆O₄S |

| Molecular Weight (g/mol) | 324.32 |

Structural Relationship to Cefazolin Sodium

This compound is structurally related to cefazolin sodium, a first-generation cephalosporin antibiotic. While cefazolin sodium contains a (5-methyl-1,3,4-thiadiazol-2-yl)thio group at position 3, Impurity C features a methyl group at this position . This modification alters the compound’s side chain, reducing its antibacterial activity but retaining the core β-lactam-dihydrothiazine bicyclic system essential for binding penicillin-binding proteins (PBPs) .

The absence of the thiadiazole-thiomethyl group in Impurity C distinguishes it from the parent drug and underscores its role as a synthesis intermediate or degradation product. Analytical comparisons using techniques like HPLC and mass spectrometry highlight these structural differences, which are pivotal for impurity profiling .

Classification as a Cephalosporin Derivative

This compound belongs to the cephalosporin class of β-lactam antibiotics, characterized by a bicyclic structure comprising a β-lactam ring fused to a dihydrothiazine ring . Its classification as a first-generation cephalosporin analog is based on:

- Core Structure : The 7-aminocephalosporanic acid (7-ACA) backbone, common to all cephalosporins .

- Side Chain Modifications : The tetrazole-acetamido group at position 7 and methyl group at position 3, which influence its pharmacokinetic and pharmacodynamic properties .

- Mechanistic Similarity : Like therapeutic cephalosporins, it inhibits bacterial cell wall synthesis by interacting with PBPs, though its efficacy is diminished due to structural alterations .

The compound’s classification is further supported by its synthesis pathway, which parallels that of cefazolin sodium but diverges during side-chain incorporation steps . Regulatory guidelines, including those from the European Pharmacopoeia, recognize it as a specified impurity requiring strict control during drug manufacturing .

Eigenschaften

IUPAC Name |

(6R,7R)-3-methyl-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N6O4S/c1-5-3-22-10-7(9(19)17(10)8(5)11(20)21)13-6(18)2-16-4-12-14-15-16/h4,7,10H,2-3H2,1H3,(H,13,18)(H,20,21)/t7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGYURGWZOSQCFG-GMSGAONNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(C(C2=O)NC(=O)CN3C=NN=N3)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CN3C=NN=N3)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56842-77-4 | |

| Record name | (6R,7R)-7-(2-(1H-Tetrazol-1-yl)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056842774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CEFAZOLIN 3-METHYL ANALOG | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PGB16683CG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Acidic Degradation

Exposure to 0.1N hydrochloric acid (HCl) at room temperature for 2.5 hours induces hydrolysis of the β-lactam ring, producing cefazoloic acid and subsequent lactonization to form cefazolin lactone (Impurity-I). Optimized conditions (pH 3.5, UV light for 12 hours) increase Impurity-I yields to 3%. The mechanism involves decarboxylation and rearrangement, expelling the cephem nucleus to yield N-(2,2-dihydroxyethyl)-2-(1H-tetrazol-1-yl)acetamide.

Alkaline Degradation

Treatment with 0.2N sodium hydroxide (NaOH) at elevated temperatures (10 minutes at 80°C) generates 2-{carboxy[(1H-tetrazol-1-ylacetyl)amino]methyl}-5-methylidene-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid (Impurity-II), reaching 10% impurity content. Base-mediated ring expansion of the thiazolidine moiety forms the thiazine structure.

Photolytic Degradation

UV light exposure (254 nm) at pH 3.5 promotes radical-mediated oxidation and cleavage, amplifying Impurity-I formation. This pathway is synergistic with acidic conditions, highlighting the role of protonation in destabilizing the β-lactam ring.

Table 1: Forced Degradation Conditions and Impurity Yields

| Stress Condition | Parameters | Major Impurity | Yield (%) |

|---|---|---|---|

| Acidic (HCl) | 0.1N, 25°C, 2.5 hours | Cefazolin lactone | 0.3 |

| Acidic (optimized) | pH 3.5, UV light, 12 hours | Impurity-I | 3.0 |

| Alkaline (NaOH) | 0.2N, 80°C, 10 minutes | Impurity-II | 10.0 |

| Photolytic | 254 nm, pH 3.5, 12 hours | Impurity-I | 3.0 |

Synthetic Routes to Cefazolin-Related Impurities

Impurities often originate from side reactions during cefazolin synthesis. The condensation of 7-aminocephalosporanic acid (7-ACA) with tetrazolylacetic acid (TAA) and 5-methyl-1,3,4-thiadiazole-2-thiol (MMTD) under acidic or basic catalysis can yield structural analogs and epimers.

Epimerization at C-7

The 7S-epimer of cefazolin (Impurity M) forms under mild alkaline conditions due to keto-enol tautomerism at the C-7 position. Epimerization reduces antibacterial activity and is monitored via chiral HPLC.

Lactone Formation

Intramolecular esterification of cefazoloic acid in acidic media produces cefazolin lactone (Impurity I). This reaction is favored at pH < 4 and temperatures above 30°C.

Table 2: Synthetic Byproducts and Formation Conditions

| Byproduct | Precursor | Conditions | Key Structural Feature |

|---|---|---|---|

| Cefazolin lactone | Cefazoloic acid | pH 3.5, 30°C, 12 hours | Six-membered lactone ring |

| 7S-Epimer | Cefazolin sodium | pH 8.5, 25°C, 24 hours | Inverted configuration at C-7 |

| Deacylated cefazolin | Cefazolin sodium | Aqueous hydrolysis, 40°C | Loss of tetrazolylacetyl group |

Isolation and Purification Techniques

Preparative high-performance liquid chromatography (HPLC) is the cornerstone of impurity isolation.

Preparative HPLC Parameters

-

Column : YMC-ODS-A C18 (250 × 50 mm), 10 μm

-

Mobile Phase : Water:acetonitrile (99:1, v/v)

-

Flow Rate : 30 mL/min

Structural Elucidation of Impurities

Spectroscopic techniques are employed to characterize isolated impurities.

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

-

Impurity-I : LC-MS/MS (negative mode) shows fragments at m/z 168 (dehydration), 112 (CO loss), and 69 (tetrazolide).

-

Impurity-II : High-resolution MS confirms molecular formula C14H15N7O5S.

Mechanistic Pathways of Impurity Formation

Acid-Mediated Degradation

Protonation of the β-lactam nitrogen increases ring strain, leading to hydrolysis and subsequent lactonization.

Base-Mediated Degradation

Hydroxide ion attack at the C-8 carbonyl forms a tetrahedral intermediate, which collapses to expel MMTD and generate the thiazine moiety.

Analytical Method Validation

Stability-indicating HPLC methods are validated per ICH guidelines:

Toxicological Implications

Zebrafish embryo models reveal dose-dependent embryotoxicity for impurities containing MMTD or tetrazole groups. For example:

Analyse Chemischer Reaktionen

7-[1-(1H)-Tetrazolylacetamido]desacetoxycephalosporanic Acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be carried out using common reducing agents.

Substitution: The tetrazolylacetamido group can participate in substitution reactions with various reagents.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Toxicity Assessments

Recent studies have focused on the toxicological impact of various cefazolin impurities, including Impurity C. Research utilizing zebrafish models has demonstrated that certain structural components within these impurities correlate with specific toxic effects:

- Embryonic Development : Studies indicate that certain impurities can lead to teratogenic effects, including deformities in embryonic development. For instance, the structure-toxicity relationship revealed that specific functional groups within impurities could induce cardiac and neurobehavioral toxicity in zebrafish larvae .

- Cardiotoxicity : The cardiotoxic effects observed with cefazolin impurities are particularly concerning. Impurity G (7-aminocephalosporanic acid) exhibited significant cardiac toxicity, leading to atrioventricular conduction blocks in experimental models .

The analytical techniques employed to identify and quantify cefazolin impurities include:

- High-Performance Liquid Chromatography (HPLC) : This method is essential for separating and characterizing the various degradation products and impurities present in cefazolin formulations. Studies have successfully isolated unknown impurities using gradient reversed-phase HPLC coupled with mass spectrometry (LC-MS/MS) to elucidate their structures .

- Mass Spectrometry : LC-MS/MS provides detailed fragmentation patterns that aid in identifying the molecular structure of impurities. For example, specific mass spectral fragments corresponding to degradation pathways have been documented, enhancing our understanding of how these impurities form during storage or processing .

Table 2: Analytical Techniques for Cefazolin Impurities

| Technique | Purpose |

|---|---|

| HPLC | Separation and quantification |

| LC-MS/MS | Structural elucidation |

| Nuclear Magnetic Resonance (NMR) | Confirmation of molecular structure |

Case Studies

Several case studies have provided insights into the implications of cefazolin impurities:

- Case Study 1 : A study assessed the embryotoxic effects of cefazolin sodium impurities using zebrafish embryos. It was found that exposure to impurity F resulted in significant developmental abnormalities compared to controls .

- Case Study 2 : Another research effort focused on the degradation pathways leading to impurity formation in cefazolin sodium. The study utilized HPLC and LC-MS/MS to track the stability of cefazolin under various conditions, revealing critical insights into how environmental factors influence impurity levels .

Regulatory Considerations

The presence of impurities like Cefazolin Impurity C raises important regulatory questions regarding drug safety standards. Regulatory agencies require comprehensive impurity profiling as part of quality control measures to ensure patient safety.

Wirkmechanismus

The mechanism of action of 7-[1-(1H)-Tetrazolylacetamido]desacetoxycephalosporanic Acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to bacterial enzymes and inhibiting their activity, thereby disrupting bacterial cell wall synthesis. This mechanism is similar to that of other cephalosporin antibiotics, which target penicillin-binding proteins and interfere with peptidoglycan cross-linking in bacterial cell walls .

Vergleich Mit ähnlichen Verbindungen

Key Research Findings

Structural Determinants of Toxicity :

- The MMTD group (Impurity F) is the primary teratogen, while the 7-side chain configuration (e.g., Impurity M) modulates absorption and toxicity .

- Epimerization (Impurity M) reduces in vivo concentrations by 10x compared to cefazolin, altering toxicity profiles .

Clinical Relevance :

Biologische Aktivität

Cefazolin, a first-generation cephalosporin antibiotic, is primarily known for its effectiveness against a broad spectrum of gram-positive and some gram-negative bacteria. However, the presence of impurities, particularly Cefazolin Impurity C, raises important questions regarding its biological activity and safety profile. This article delves into the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

Overview of Cefazolin and Its Impurities

Cefazolin is widely used in clinical settings for treating various bacterial infections. It functions by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs) within the bacterial cell wall . Despite its efficacy, the presence of degradation products and impurities can influence its pharmacological properties and safety.

Impurity Characterization

This compound is one of several degradation products that can arise from the chemical instability of cefazolin under certain conditions. Research indicates that impurities can impact the drug's safety and efficacy. For example, a study identified several degradation impurities in cefazolin sodium using high-performance liquid chromatography (HPLC), including Impurity C .

Anti-inflammatory Effects

Recent studies have demonstrated that cefazolin exhibits anti-inflammatory properties. In vitro experiments showed that cefazolin could reduce the proliferation of peripheral blood mononuclear cells (PBMCs) when stimulated by various interleukins (IL-2, IL-4, IL-15) . Notably, it inhibited the production of pro-inflammatory cytokines such as IFN-γ, IL-17, and TNF-α. This suggests that cefazolin may modulate immune responses beyond its antibacterial action.

Toxicity Studies

A significant aspect of understanding this compound involves assessing its toxicity. A study conducted on zebrafish embryos evaluated the embryotoxicity and developmental effects of multiple cefazolin impurities, including Impurity C. The results indicated varying degrees of toxicity among different impurities, with some showing significant effects on embryo development and motor function .

Case Studies

Case Study 1: Complicated Urinary Tract Infections (cUTIs)

In a clinical setting, cefazolin was reported as an effective treatment for cUTIs caused by susceptible strains of Escherichia coli. The case highlighted the importance of accurately reporting cefazolin susceptibility to guide treatment decisions effectively .

Case Study 2: Systemic Infections

Another case documented the successful use of cefazolin in treating systemic infections due to Klebsiella pneumoniae. The patient's response to treatment was monitored closely to evaluate the drug's efficacy against this pathogen .

Data Tables

The following table summarizes key findings related to the biological activity and toxicity of this compound:

| Parameter | Cefazolin | This compound |

|---|---|---|

| Mechanism of Action | Inhibition of cell wall synthesis | Potential modulation of immune response |

| Toxicity Level | Low | Moderate (based on zebrafish studies) |

| Efficacy against Gram-positive | High | Unknown |

| Efficacy against Gram-negative | Moderate | Unknown |

| Anti-inflammatory Activity | Present | Unknown |

Q & A

Q. What analytical methods are recommended for quantifying Cefazolin Impurity C in pharmaceutical formulations?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is widely used. Calibration curves (e.g., ) should be established for Impurity C within the linear range of 0.05–10 μg/mL, ensuring a correlation coefficient () ≥0.9998 . For method validation, include specificity testing against structurally related impurities (e.g., delta-3 and delta-4 isomers) and system suitability criteria (tailing factor ≤2.0, injection precision RSD ≤1.0%) . Quantitative NMR (qNMR) can supplement HPLC data by determining relative response factors (RRFs) for impurities lacking reference standards .

Q. How can researchers confirm the structural identity of this compound during synthesis?

- Methodology : Combine spectral characterization using -NMR and mass spectrometry (MS) with chromatographic retention time matching (e.g., relative retention time ~0.84 under Pharmacopeial Forum conditions) . Compare synthesized impurities against pharmacopeial reference standards (CAS 56842-77-4) to verify molecular formula (, MW 324.32) and purity (≥95%) . For novel impurities, provide elemental analysis and stability data under ICH stress conditions (e.g., hydrolysis, oxidation) .

Q. What are the regulatory requirements for impurity profiling of this compound?

- Methodology : Follow ICH Q3A/B guidelines, ensuring total impurities ≤3.5% and individual unspecified impurities ≤0.1% . Validate analytical methods per USP <1225>, including specificity, accuracy (spike recovery 98–102%), and robustness (pH/temperature variations) . Submit structural elucidation data (e.g., NMR, IR) and batch-specific impurity profiles for regulatory filings, emphasizing process-related origins (e.g., synthesis intermediates) .

Advanced Research Questions

Q. How should researchers address discrepancies in impurity quantification data between HPLC and NMR methods?

- Methodology : Perform cross-validation using a system suitability solution containing Cefazolin and Impurity C. Calculate RRFs via qNMR (e.g., using deuterated solvents and internal standards) to harmonize HPLC peak areas . Investigate matrix effects (e.g., excipient interference) by spiking impurity standards into placebo formulations. Replicate studies under controlled conditions (ambient vs. accelerated stability) to identify method-specific biases .

Q. What experimental approaches assess the developmental toxicity of this compound in preclinical models?

- Methodology : Use zebrafish embryos (Danio rerio) for high-throughput toxicity screening. Expose embryos to Impurity C (0.05–10 μg/mL) during gastrulation (6–24 h post-fertilization) and monitor teratogenic effects (e.g., yolk sac edema, spinal curvature). Calculate LC and compare toxicity thresholds to parent drug (Cefazolin) using validated endpoints (e.g., heartbeat, hatching rate) . For mechanistic studies, perform transcriptomic analysis to identify dysregulated pathways (e.g., oxidative stress) .

Q. What strategies optimize the detection of degradation products related to this compound under accelerated stability conditions?

- Methodology : Conduct forced degradation studies (40°C/75% RH for 6 months) and analyze samples using UPLC-MS/MS. Identify major degradation pathways (e.g., hydrolysis, dimerization) by tracking mass shifts (e.g., +18 Da for hydrolysis products). Develop stability-indicating methods with orthogonal selectivity (e.g., HILIC vs. reversed-phase HPLC) to resolve co-eluting impurities. Validate degradation kinetics using Arrhenius modeling to predict shelf-life .

Key Considerations for Experimental Design

- Contradiction Analysis : When replication fails (e.g., variable impurity levels across batches), perform root-cause analysis using design of experiments (DoE) to isolate critical process parameters (e.g., reaction temperature, pH) .

- Method Transfer : Document column equivalency (e.g., C18 vs. phenyl-hexyl) and mobile phase adjustments (e.g., buffer molarity) to ensure inter-laboratory reproducibility .

- Data Integrity : Archive raw chromatograms, spectral data, and batch records in tamper-evident formats (e.g., blockchain-secured databases) to comply with ALCOA+ principles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.